molecular formula C13H20BBrN2O2 B12970077 3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B12970077
M. Wt: 327.03 g/mol
InChI Key: BIPZMBVVBZNGHQ-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that features a bromine atom, an ethyl group, and a dioxaborolane moiety attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps. One common method includes the borylation of a pyridine derivative using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.

    Temperature: Reactions are typically conducted at elevated temperatures ranging from 50°C to 150°C.

Major Products

The major products formed from these reactions include various biaryl compounds, substituted pyridines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with various molecular targets. The dioxaborolane moiety can form stable complexes with transition metals, facilitating catalytic reactions. The bromine atom and ethyl group contribute to the compound’s reactivity and ability to undergo substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the presence of both the ethyl group and the dioxaborolane moiety, which enhance its reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H20BBrN2O2

Molecular Weight

327.03 g/mol

IUPAC Name

3-bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H20BBrN2O2/c1-6-16-11-10(15)7-9(8-17-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3,(H,16,17)

InChI Key

BIPZMBVVBZNGHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)Br

Origin of Product

United States

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